
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a derivative of oxalamide and is synthesized through a multi-step process.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide, also known as N’-{3-[4-(dimethylamino)phenyl]propyl}-N-propylethanediamide. Each application is detailed under a separate heading for clarity.
Nonlinear Optical (NLO) Materials
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide: exhibits significant nonlinear optical properties, making it a promising candidate for applications in photonics and optoelectronics. The compound’s high molecular polarizability and chemical stability contribute to its effectiveness in optical computing, optical data storage, optical limiting, and optical switching . Its ability to exhibit large third-order nonlinear optical susceptibility under various conditions enhances its utility in advanced optical technologies.
Dye-Sensitized Solar Cells (DSSCs)
This compound can be utilized in the development of dye-sensitized solar cells due to its strong light absorption and electron-donating properties. The presence of the dimethylamino group enhances its ability to act as a photosensitizer, improving the efficiency of solar energy conversion. Research indicates that such compounds can significantly increase the photovoltaic performance of DSSCs .
Antimicrobial Agents
The structural features of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide allow it to function as an effective antimicrobial agent. Its ability to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi makes it valuable in the development of new antimicrobial coatings and treatments. This application is particularly relevant in medical and textile industries where antimicrobial properties are crucial .
Fluorescent Probes
Due to its strong fluorescence properties, this compound can be used as a fluorescent probe in biological imaging and diagnostic applications. Its ability to emit light upon excitation makes it useful for tracking and visualizing biological processes at the cellular and molecular levels. This application is essential in medical diagnostics and research .
Organic Light-Emitting Diodes (OLEDs)
The compound’s electroluminescent properties make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light efficiently when an electric current is applied can be harnessed to develop high-performance OLED displays and lighting systems. This application is significant in the electronics industry, particularly for the development of advanced display technologies .
Polymer Additives
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide: can be used as an additive in polymer formulations to enhance their mechanical and thermal properties. Its incorporation into polymer matrices can improve the durability, flexibility, and thermal stability of the resulting materials. This application is valuable in the production of high-performance plastics and composites .
Catalysts in Organic Synthesis
The compound can act as a catalyst in various organic synthesis reactions. Its unique structure allows it to facilitate chemical transformations, making it useful in the synthesis of complex organic molecules. This application is particularly important in pharmaceutical research and the development of new chemical processes .
Sensors and Biosensors
The sensitivity of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide to environmental changes makes it an excellent candidate for use in sensors and biosensors. Its ability to detect changes in pH, temperature, and the presence of specific analytes can be harnessed to develop highly sensitive and selective sensing devices. This application is crucial in environmental monitoring, medical diagnostics, and industrial process control .
特性
IUPAC Name |
N'-[3-[4-(dimethylamino)phenyl]propyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-11-17-15(20)16(21)18-12-5-6-13-7-9-14(10-8-13)19(2)3/h7-10H,4-6,11-12H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNKBFPGNPOKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

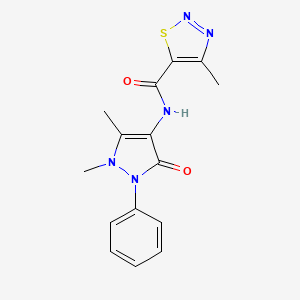
![Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate](/img/structure/B2427328.png)
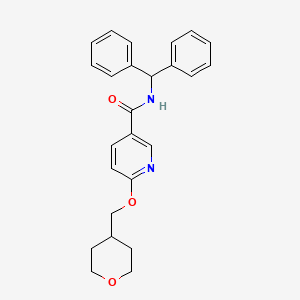
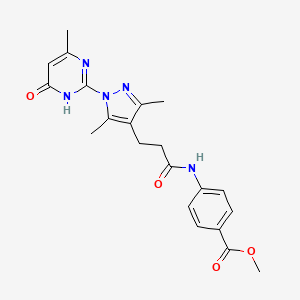
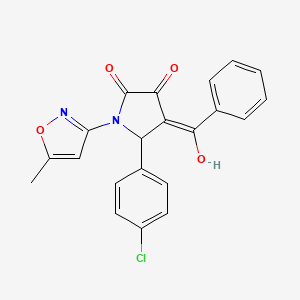
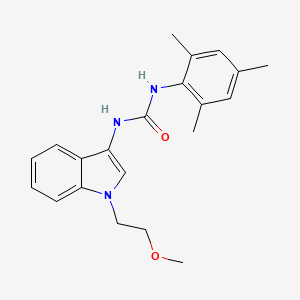
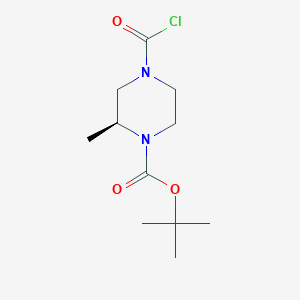

![methyl 4-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2427341.png)
![3-[(4-Methylphenyl)methyl]-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2427343.png)
![Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2427344.png)

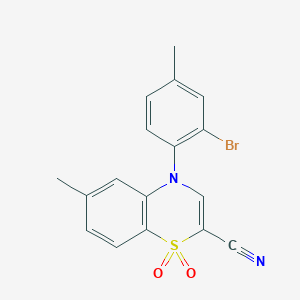
![2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2427347.png)